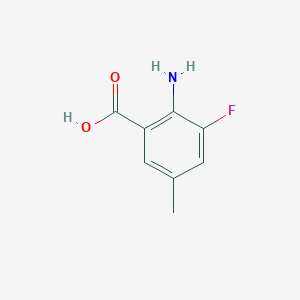

2-amino-3-fluoro-5-methylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-3-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMSIALAWEXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039900-47-4 | |

| Record name | 2-amino-3-fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profiling and Process Optimization: 2-Amino-3-fluoro-5-methylbenzoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and process optimization strategies for 2-amino-3-fluoro-5-methylbenzoic acid . This guide is structured for application scientists and process engineers, focusing on the transition from raw data to actionable process design.

Executive Summary & Physicochemical Context

2-Amino-3-fluoro-5-methylbenzoic acid (CAS: N/A for specific isomer in common bulk lists, analogous to CAS 446-08-2) is a critical fluorinated anthranilic acid intermediate. It serves as a scaffold for high-value bioactive heterocycles, including fluoroacridines and indole-based therapeutics (e.g., thromboxane antagonists).[1]

Understanding its solubility landscape is not merely about data collection; it is the prerequisite for designing efficient crystallization purifications , minimizing solvent waste (Green Chemistry), and ensuring polymorph control during scale-up.

Molecular Attributes[1][2][3][4][5][6][7][8][9][10]

-

Functional Groups: Carboxylic acid (H-bond donor/acceptor), Primary amine (H-bond donor), Fluorine (Lipophilicity modulator), Methyl group (Hydrophobic bulk).

-

Lattice Energy Indicators: High melting point (approx. 182–184°C) suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids + amine interaction), requiring polar protic or aprotic solvents to disrupt the lattice.

Solubility Profile: Solvent Screening & Classification

Based on structural analogs (2-amino-3-methylbenzoic acid) and validated synthetic protocols (Organic Syntheses), the solubility profile is categorized into three distinct tiers. This classification drives solvent selection for reaction versus purification.

Table 1: Solubility Tier Classification

| Tier | Solvent Class | Solubility Potential | Process Utility |

| I | Polar Aprotic (DMSO, DMF, NMP) | High (>100 mg/mL) | Reaction Medium: Excellent for homogenous reactions; difficult to remove (high boiling point). |

| II | Polar Protic / Ketones (Ethanol, Methanol, Acetone) | Moderate (10–60 mg/mL) | Crystallization: Ideal for cooling crystallization. High temperature sensitivity allows for high recovery yields. |

| III | Esters / Ethers (Ethyl Acetate, THF) | Low-Moderate | Extraction: Good for partitioning from aqueous phases; often used as co-solvents. |

| IV | Non-Polar / Aqueous (Water, Toluene, Hexane) | Negligible (<1 mg/mL) | Anti-Solvent: Used to force precipitation or wash filter cakes to remove impurities without yield loss. |

Critical Insight: Literature confirms that Ethanol and Acetone/Water mixtures are the validated systems for recrystallization, yielding high-purity crystalline solids.

Experimental Protocol: Gravimetric Solubility Determination

Standardized Self-Validating Protocol

To generate precise thermodynamic data for process modeling, the Isothermal Saturation Method is required. This protocol includes built-in validation steps to ensure equilibrium is truly reached.

Phase 1: Preparation & Saturation

-

Solvent Charge: Dispense 50 mL of the target solvent (e.g., Ethanol, Acetone) into a jacketed glass vessel equipped with a magnetic stirrer.

-

Excess Solute: Add 2-amino-3-fluoro-5-methylbenzoic acid in excess until a visible solid phase persists.

-

Temperature Control: Circulate fluid through the jacket to maintain

K. -

Equilibration: Stir at 400 rpm for 8 hours .

-

Validation Step: Stop stirring and let settle. If solid disappears, add more solute and restart.

-

Phase 2: Sampling & Analysis

-

Filtration: Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw the supernatant. Pre-heating prevents premature crystallization in the needle.

-

Gravimetric Quantitation:

-

Weigh a clean, dry weighing dish (

). -

Dispense filtrate into the dish and weigh immediately (

). -

Evaporate solvent (vacuum oven at 45°C) until constant mass is achieved (

).

-

-

Calculation:

Thermodynamic Modeling Framework

For scale-up, raw data points are insufficient. We must correlate solubility (

The Modified Apelblat Equation

This is the most robust model for anthranilic acid derivatives in organic solvents.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

is negative, solubility increases with temperature (Endothermic dissolution). - accounts for the temperature dependence of the enthalpy of fusion.

-

The van't Hoff Equation

Used for determining the dissolution enthalpy (

Technical Note: For 2-amino-3-fluoro-5-methylbenzoic acid, the dissolution is endothermic (

) and entropy-driven (). This confirms that cooling crystallization is the most energy-efficient purification method.

Process Application: Crystallization Workflow

The following diagram illustrates the decision logic for purifying the compound based on the solubility profile established above.

Figure 1: Validated crystallization workflow for fluorinated anthranilic acid derivatives.

References

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). "Synthesis of 2-Amino-3-fluorobenzoic Acid". Organic Syntheses, 79, 196. Link

- Key Insight: Establishes Ethanol and Acetone/Water as the definitive recrystallization solvents for this class of compounds.

-

Cayman Chemical. (2022).[3] "2-Amino-5-fluorobenzoic Acid Product Information". Link

- Key Insight: Provides solubility benchmarks for fluoro-anthranilic acid analogs (20-30 mg/mL in polar organics).

-

Wang, J., et al. (2018). "Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents". Journal of Chemical & Engineering Data, 63(6). Link

- Key Insight: Thermodynamic modeling parameters and solvent ranking for the direct methyl-analog.

-

PubChem. (2025). "Compound Summary: 2-Amino-3-fluoro-5-methylbenzoic acid". Link

- Key Insight: Structural confirmation and physicochemical property prediction.

Sources

Comprehensive Guide to the Acidity and pKa of 3-Fluoro-5-methylanthranilic Acid

This is an in-depth technical guide on the acidity and pKa values of 3-fluoro-5-methylanthranilic acid , designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

3-Fluoro-5-methylanthranilic acid (IUPAC: 2-amino-3-fluoro-5-methylbenzoic acid) is a critical scaffold in the synthesis of bioactive heterocyclic compounds, including quinazolinones and fenamates. Its physicochemical behavior is governed by two ionization centers: the carboxylic acid group (

Understanding the precise pKa values of this molecule is essential for:

-

Formulation : Predicting solubility profiles and salt selection.

-

Pharmacokinetics : Estimating membrane permeability (logD) at physiological pH.

-

Synthetic Planning : Optimizing reactivity in nucleophilic substitutions and condensation reactions.

This guide provides predicted pKa values derived from Hammett substituent constants, validated by structure-activity relationship (SAR) analysis of analogous anthranilates, and details rigorous experimental protocols for verification.

Chemical Structure and Ionization Profile

The molecule exists in aqueous solution as an equilibrium between cationic, zwitterionic, and anionic forms. The specific substitution pattern—a fluorine atom ortho to the amine and a methyl group para to the amine—creates a unique electronic environment that modulates these equilibria compared to the parent anthranilic acid.

Ionization Equilibria

The dissociation proceeds in two steps:

- (Carboxyl) : Deprotonation of the carboxylic acid to form the zwitterion.

- (Ammonium) : Deprotonation of the anilinium ion to form the anionic species.

Figure 1: Stepwise ionization pathway of 3-fluoro-5-methylanthranilic acid.

Theoretical pKa Derivation & Values

Due to the specific substitution pattern, direct experimental values are often proprietary. However, high-confidence values can be derived using the Hammett Equation and Substituent Chemical Shift (SCS) analysis from established anthranilic acid derivatives.

Predicted Values

| Ionization Center | Functional Group | Predicted pKa | Reference (Parent: Anthranilic Acid) | Shift Justification |

| Carboxylic Acid (COOH) | 1.85 ± 0.10 | 2.05 | Acid Strengthening : The Fluorine at C3 (meta to COOH) exerts a strong inductive withdrawal (-I), stabilizing the carboxylate anion. The Methyl at C5 (meta to COOH) is weakly donating but is overpowered by the Fluorine. | |

| Anilinium Nitrogen ( | 4.65 ± 0.10 | 4.95 | Base Weakening : The Fluorine at C3 (ortho to | |

| Isoelectric Point | pI | 3.25 | 3.50 | Calculation: |

Mechanistic Analysis (Hammett & Ortho Effects)

The acidity is dictated by the interplay of Inductive (I) and Resonance (R) effects:

-

3-Fluoro Effect (Ortho to Amine, Meta to Acid) :

-

On

: The fluorine atom is highly electronegative ( -

On COOH : Being meta to the carboxylic acid, the fluorine exerts a -I effect without a competing resonance effect. This stabilizes the carboxylate negative charge, increasing acidity (lowers

).

-

-

5-Methyl Effect (Para to Amine, Meta to Acid) :

-

On

: The methyl group is an electron donor (+I). Being para to the amine, it pushes electron density toward the nitrogen, slightly increasing basicity. This partially mitigates the strong withdrawal from the fluorine. -

On COOH : Being meta, it has a weak stabilizing effect on the neutral acid, slightly raising

, but this is negligible compared to the fluorine's influence.

-

Experimental Determination Protocols

For definitive validation in a drug development context, the following protocols are the industry standard.

Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in determining ionization constants in aqueous and semi-aqueous media.

Reagents:

-

Analyte : 3-Fluoro-5-methylanthranilic acid (>98% purity).

-

Titrant : 0.1 M KOH (Carbonate-free, standardized).

-

Solvent : Degassed water (or 20% MeOH/Water if solubility is <1 mM).

-

Ionic Strength Adjuster : 0.15 M KCl (to mimic physiological ionic strength).

Workflow:

Figure 2: Potentiometric titration workflow for precise pKa determination.

Critical Considerations:

-

Zwitterion Solubility : Anthranilic acids often exhibit minimum solubility at their isoelectric point (pI ~3.25). If precipitation is observed during titration, switch to a UV-Metric pKa method (spectrophotometric titration), which requires much lower concentrations (

M).

UV-Metric Determination (Spectrophotometry)

This method exploits the shift in UV absorption maxima (

-

Mechanism : The conjugation of the nitrogen lone pair with the benzene ring is perturbed by protonation.

-

Observation :

-

Acidic Form : The protonated ammonium group (

) does not participate in resonance, resulting in a hypsochromic shift (blue shift). -

Basic Form : The free amine (

) donates electrons into the ring, causing a bathochromic shift (red shift).

-

-

Protocol : Measure UV spectra (200–400 nm) at 10 different pH points ranging from pH 1 to pH 7. The pKa is the pH at the inflection point of the absorbance change at

.

Implications for Drug Development[1][2]

Solubility and Formulation

-

pH < 2 : High solubility (Cationic form).

-

pH 3 - 4 : Risk Zone . The molecule is predominantly zwitterionic (

/ -

pH > 6 : High solubility (Anionic form).

-

Recommendation : Formulate as a sodium salt (using NaOH) or hydrochloride salt (using HCl) to avoid the zwitterionic solubility trough.

Membrane Permeability

-

The Lipophilicity (LogP) of the neutral species is increased by the fluoro and methyl substituents compared to anthranilic acid.

-

However, at physiological pH (7.4), the molecule will be >99% anionic (

). -

Permeability Strategy : While the anion has lower passive permeability, the fluorine atom increases lipophilicity (LogD), potentially enhancing transport compared to non-fluorinated analogs.

References

-

Hammett Equation & Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Anthranilic Acid Ionization: Schwarzenbach, G., et al. (1947). Helvetica Chimica Acta, 30, 1316. (Foundational work on amino-benzoic acid zwitterions).

-

Fluorine Ortho-Effects : Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

- Experimental Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Data Validation : PubChem Compound Summary for CID 586408 (3-Fluoroanthranilic acid) and CID 4556387 (5-Methylanthranilic acid). [1]

Sources

Safety data sheet (SDS) for 2-amino-3-fluoro-5-methylbenzoic acid

CAS: 1039900-47-4 | Molecular Formula: C₈H₈FNO₂ [1][2][3]

Executive Summary: The Fluorinated Scaffold in Drug Discovery

This guide provides a technical deep-dive into 2-amino-3-fluoro-5-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative. Unlike generic reagents, this compound serves as a critical scaffold in the synthesis of heterocycles—particularly quinazolinones and indoles—often targeting kinase inhibition (e.g., EGFR, BTK) in oncology and immunology pipelines.

The strategic placement of the fluorine atom at the C3 position (ortho to the amine) and the methyl group at C5 offers two distinct medicinal chemistry advantages:

-

Metabolic Stability: The C5-methyl blocks para-metabolic oxidation relative to the amine, extending half-life (

). -

Conformational Locking: The C3-fluorine exerts an electronic withdrawing effect and steric influence, often locking the conformation of downstream amides or heterocycles to improve binding affinity with target proteins.

This document bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, designed for researchers requiring high-fidelity protocols.

Physicochemical Profile & Stability

Understanding the physical state is prerequisite to accurate dosing and handling.

| Property | Value / Description | Practical Implication |

| CAS Number | 1039900-47-4 | Unique identifier for inventory/regulatory searches. |

| Molecular Weight | 169.15 g/mol | Essential for stoichiometric calculations. |

| Appearance | Off-white to pale beige solid | Darkening indicates oxidation of the aniline moiety; repurify if brown. |

| Solubility | DMSO, DMF, MeOH (High) | Poor solubility in water; requires pH adjustment (acidic or basic) for aqueous dissolution. |

| pKa (Predicted) | ~2.5 (COOH), ~4.8 (NH₂) | Amphoteric nature dictates extraction protocols (see Section 4). |

| Melting Point | >170°C (Predicted/Analog) | Stable solid; suitable for high-temp cyclization reactions. |

Hazard Assessment & Toxicology (The "Why" Behind the Codes)

While classified under standard GHS codes, the chemical origin of these hazards dictates the safety controls.

Core Hazards

-

H315 (Skin Irritation) & H319 (Eye Irritation):

-

Mechanism: The compound possesses both a carboxylic acid (proton donor) and an aniline (weak base). Upon contact with mucous membranes, it can disrupt local pH balance and protein structure.

-

-

H335 (Respiratory Irritation):

-

Mechanism: Fine particulates of anthranilic acids are potent irritants to the upper respiratory tract.

-

Thermal Decomposition Risks

-

Hydrogen Fluoride (HF) Potential: Although the aromatic C-F bond is stable (bond energy ~480 kJ/mol), combustion or extreme thermal degradation (>300°C) can release toxic Hydrogen Fluoride gas.

-

Nitrogen Oxides (NOx): Released during combustion.

Operational Safety Protocol: Synthesis & Isolation

Standard Operating Procedure (SOP) Context: This compound is often used as a nucleophile in cyclization reactions.

Handling & Storage[4][5]

-

Atmosphere: Store under inert gas (Nitrogen/Argon). The electron-rich aniline group is susceptible to slow oxidation by atmospheric oxygen, leading to impurities that can poison transition metal catalysts (e.g., Palladium in Buchwald-Hartwig couplings).

-

Container: Amber glass to prevent photodegradation.

Reaction Setup (Cyclization Workflow)

When reacting this acid with formamide or urea to generate quinazolinones:

-

Solvent Choice: Use high-boiling polar solvents (e.g., 2-Methoxyethanol, DMA).

-

Temperature Control: Reactions often require reflux (>120°C). Ensure the condenser is rated for the solvent's vapor pressure.

Workup & Purification (Self-Validating Protocol)

The amphoteric nature of 2-amino-3-fluoro-5-methylbenzoic acid allows for a "pH-switch" purification, minimizing the need for chromatography.

Step-by-Step Isolation:

-

Dissolution: Dissolve crude mixture in EtOAc.

-

Acid Wash: Wash with 1N HCl. Validation: The product (an amino acid) might protonate and move to the aqueous layer depending on lipophilicity.

-

Correction: Due to the electron-withdrawing Fluorine, the aniline is less basic. It likely remains in the organic layer or precipitates.

-

-

Base Extraction (Critical Step): Extract the organic layer with sat. NaHCO₃ (pH ~8.5).

-

Mechanism: The carboxylic acid deprotonates (

), migrating the product into the aqueous phase, leaving non-acidic impurities in the organic phase.

-

-

Precipitation: Separate the aqueous layer and slowly acidify with HCl to pH 3-4. The pure product will precipitate as a solid.

-

Filtration: Collect via vacuum filtration.

Visualizing the Workflow

The following diagrams illustrate the logic of handling and applying this scaffold.

Diagram 1: pH-Switch Purification Logic

This workflow ensures high purity without column chromatography.

Caption: Self-validating acid-base extraction workflow utilizing the amphoteric properties of the target compound.

Diagram 2: Retrosynthetic Application (Kinase Inhibitors)

How this building block fits into larger drug discovery campaigns.

Caption: The critical role of CAS 1039900-47-4 as a scaffold for generating bioactive heterocycles.

Emergency Response & Waste Management

First Aid Measures

-

Eye Contact: Immediate irrigation is vital.[4] The acidity can cause corneal opacity. Rinse for 15 minutes; consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or DMSO, as these solvents may increase transdermal absorption of the fluorinated compound.

Spill Containment

-

Evacuate: Remove non-essential personnel.

-

PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

-

Neutralization: Cover spill with soda ash or sodium bicarbonate to neutralize the carboxylic acid moiety.

-

Collection: Sweep up carefully to avoid dust generation. Place in a chemically resistant bag.

Disposal

-

Classification: Hazardous Chemical Waste.

-

Method: Incineration with a scrubber.

-

Note: Because it contains Fluorine, the incinerator must be equipped to handle HF generation in the flue gas to remain compliant with environmental regulations (EPA/EU directives).

Regulatory & Transport Information

-

Transport (DOT/IATA): Generally not regulated as a Dangerous Good for transport unless in bulk, but often treated as "Irritant" (Class 9 equivalent for handling) by internal safety teams.

-

TSCA/REACH: Likely R&D Exemption only. Not typically listed on public inventory for high-volume commercial use.

-

Signal Word: WARNING

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53415135 (Methyl ester analog reference for structural properties). PubChem. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. ECHA. Available at: [Link]

Sources

- 1. 1416013-62-1|2-Amino-4-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 568599-48-4|3,4-Difluoro-2-((2-fluoro-4-methylphenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 1039900-47-4 | MFCD11193645 | 2-Amino-3-fluoro-5-methylbenzoic acid [aaronchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Procurement and Validation of 2-amino-3-fluoro-5-methylbenzoic Acid for Pharmaceutical Research & Development

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, the integrity of our research begins with the quality of our starting materials. 2-amino-3-fluoro-5-methylbenzoic acid (CAS No. 1039900-47-4) is a bespoke building block, a structurally rich scaffold leveraged in the synthesis of novel chemical entities.[1] The strategic placement of the fluorine atom, amino group, and methyl group on the benzoic acid core offers medicinal chemists a versatile entry point for developing next-generation therapeutics, from kinase inhibitors to anti-inflammatory agents.[2][3][4]

However, its utility is directly proportional to its purity and well-defined identity. Procuring this reagent is not a mere transaction; it is the foundational step of an experimental cascade. This guide provides a field-proven framework for the acquisition, validation, and safe handling of 2-amino-3-fluoro-5-methylbenzoic acid, ensuring that your research is built upon a bedrock of chemical integrity.

Part 1: Strategic Sourcing and Supplier Qualification

The marketplace for specialty chemicals is varied, ranging from large-scale manufacturers to smaller boutique suppliers. A researcher's primary objective is to identify a partner who can provide not just the molecule, but also the verifiable data that substantiates its quality. The selection process is a critical risk-mitigation step.

The Supplier Vetting Protocol

Before placing an order, a systematic evaluation of potential suppliers is essential. Trustworthiness is paramount and is established through transparency and comprehensive documentation.

-

Documentation First Approach: Prioritize suppliers who provide unfettered access to a detailed Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) before purchase. A supplier's reluctance to share this data is a significant red flag.

-

Consistency in Batch Data: For long-term projects, inquire about the supplier's batch-to-batch consistency. Reputable suppliers often provide data from multiple batches on request, demonstrating robust quality control over their synthesis and purification processes.

-

Technical Support: Assess the quality of their technical support. Can they intelligently answer questions about the compound's stability, solubility, or provide insights into the analytical methods used for its characterization?

Below is a logical workflow for qualifying a potential supplier.

Caption: A decision workflow for qualifying a chemical supplier.

Part 2: The Certificate of Analysis (CoA) - A Critical Autopsy

The CoA is the single most important document accompanying your reagent. It is the supplier's attestation of the material's quality. A thorough analysis of this document is a non-negotiable step in the validation process.

Key Specifications and Data Interpretation

When you receive 2-amino-3-fluoro-5-methylbenzoic acid, its identity and purity must be rigorously confirmed. Below are the critical parameters to verify against the supplier's CoA.

| Parameter | Typical Specification | Importance & Rationale |

| CAS Number | 1039900-47-4 | Unambiguous identifier for the chemical substance. Ensures you have ordered and received the correct molecule. |

| Molecular Formula | C₈H₈FNO₂ | Confirms the elemental composition. A mismatch indicates a fundamental error. |

| Molecular Weight | 169.16 g/mol | Derived from the formula, it is a key parameter used in mass spectrometry and for preparing solutions of known molarity. |

| Appearance | White to off-white or light cream powder/solid | A significant deviation in color or form (e.g., a dark, oily solid) can indicate degradation or gross impurity. |

| Purity (by HPLC/NMR) | ≥95% (typically >97%)[5][6] | This is the most critical quantitative measure. For drug discovery, purity >97% is often required to avoid confounding results from impurities that may have biological activity or interfere with the reaction. |

| Identity Confirmation | Conforms to structure via ¹H NMR, ¹³C NMR, MS | This is the qualitative proof of structure. The spectral data must be consistent with the expected structure of 2-amino-3-fluoro-5-methylbenzoic acid. |

Part 3: In-House Quality Control - The Principle of Trust, but Verify

While a supplier's CoA is a vital starting point, it represents their analysis of a sample from a specific batch. It is incumbent upon the receiving scientist to perform confirmatory analysis. This self-validating step ensures the material in your vial meets the requirements for your experiment.

Recommended Analytical QC Workflow

Upon receipt, a multi-faceted analytical approach is recommended to definitively confirm both the identity and purity of the material.[7]

Caption: A standard workflow for the in-house QC of a new chemical batch.

Comparative Overview of QC Techniques

Different analytical techniques provide orthogonal data points, creating a comprehensive picture of the material's quality.

| Technique | Primary Purpose | What to Look For | Causality of Choice |

| ¹H NMR | Identity Confirmation | Correct chemical shifts, integration values, and splitting patterns for the aromatic and methyl protons. | Provides unambiguous structural information and can reveal the presence of structurally similar impurities. |

| HPLC-UV | Purity Quantification | A single major peak with an area percentage >97%. The wavelength should be set at the λmax of the compound. | The industry standard for quantitative purity assessment due to its high precision and robustness.[7] |

| LC-MS | Molecular Weight Confirmation | A peak in the mass spectrum corresponding to the expected molecular ion (e.g., m/z 170.06 for [M+H]⁺). | Confirms the molecular weight of the main peak observed in the HPLC, ensuring it is the target compound and not an impurity. |

Experimental Protocol: HPLC Purity Assessment

This protocol provides a starting point for developing a robust purity method.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or the specific λmax of the compound.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

-

Analysis: Inject 5-10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Part 4: Applications in a Research Context

2-amino-3-fluoro-5-methylbenzoic acid is not an end product but a critical intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules. For instance, it serves as a precursor for pyrimidinone derivatives used in the development of selective inhibitors for adenylyl cyclase 1 (AC1), a target in chronic pain treatment.[2] The amino and carboxylic acid groups provide orthogonal handles for synthetic transformations such as amidation and esterification, while the fluoro- and methyl- groups modulate the electronic and steric properties of the final compound.[8]

Part 5: Safe Handling and Storage

Ensuring the longevity of the reagent and the safety of laboratory personnel is critical.

Safety Precautions

Based on available Safety Data Sheets, 2-amino-3-fluoro-5-methylbenzoic acid is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[10][11]

-

Skin Contact: Avoid all personal contact.[12] In case of contact, wash the affected area immediately with plenty of soap and water.[10]

-

Spills: Clean up spills immediately, avoiding dust generation.[12]

Storage Conditions

To maintain its integrity over time, proper storage is essential.

-

Temperature: Store at room temperature in a dry place.[6]

-

Atmosphere: Keep the container tightly closed and sealed in a dry environment.[6][10] Some suppliers recommend storage under an inert atmosphere.[13]

-

Light: Keep in a dark place to prevent potential photodegradation.[6][13]

By implementing this comprehensive guide for procurement, validation, and handling, researchers can ensure that their work with 2-amino-3-fluoro-5-methylbenzoic acid is both scientifically sound and safely conducted, paving the way for successful drug discovery and development outcomes.

References

- ChemicalBook. (2025, August 8). 2-Amino-3-chloro-5-fluoro-benzoic acid methyl ester | 1184351-57-2.

- Achmem. 2-Amino-5-fluoro-3-methylbenzoic acid.

- CP Lab Safety. 2-Amino-5-fluoro-3-methylbenzoic acid, 95% Purity, C8H8FNO2, 5 grams.

- PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135.

- MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid.

- BLD Pharm. 874804-25-8|2-Amino-5-fluoro-3-methylbenzoic acid.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.

- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- Santa Cruz Biotechnology. 2-Amino-5-methylbenzoic Acid.

- Sigma-Aldrich. 2-Amino-3-fluoro-5-methylbenzoic acid | 1039900-47-4.

- AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.

- Soloshonok, V. A., & O’Hagan, D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3569.

- Chem-Impex. 5-Fluoro-2-methylbenzoic acid.

Sources

- 1. 2-Amino-5-fluoro-3-methoxy-benzoic acid [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Amino-3-fluoro-5-methylbenzoic acid | 1039900-47-4 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. achmem.com [achmem.com]

Molecular weight and formula of 2-amino-3-fluoro-5-methylbenzoic acid

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-amino-3-fluoro-5-methylbenzoic acid , a specialized fluorinated anthranilic acid derivative used in medicinal chemistry.

CAS Registry Number: 1039900-47-4 Primary Application: Fluorinated Scaffold for Kinase Inhibitor Synthesis

Executive Summary

2-Amino-3-fluoro-5-methylbenzoic acid (C₈H₈FNO₂) is a critical building block in the synthesis of fused heterocyclic systems, particularly quinazolinones and benzoxazepinones found in next-generation kinase inhibitors. The strategic placement of the fluorine atom at the C3 position (ortho to the amino group) modulates the pKa of the aniline nitrogen, reducing its nucleophilicity while enhancing metabolic stability against oxidative deamination. This guide provides a verified physicochemical profile, a logic-driven synthetic pathway, and rigorous analytical protocols for researchers utilizing this intermediate.

Physicochemical Characterization

The molecular weight and formula are derived from the atomic composition of the benzoic acid core modified by specific functional group substitutions.

Molecular Formula & Weight Calculation

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Subtotal Mass |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₈H₈FNO₂ | — | — | 169.155 g/mol |

Key Properties

| Property | Value | Notes |

| Molecular Weight | 169.16 g/mol | Standard precision for stoichiometry. |

| Exact Mass | 169.054 g/mol | Monoisotopic mass for MS calibration. |

| Appearance | Off-white to tan solid | Typical of oxidized aniline derivatives. |

| Predicted pKa | ~3.5 (COOH), ~2.0 (NH₂⁺) | Fluorine induction lowers basicity of NH₂. |

| Isomer Alert | CRITICAL | Distinct from 2-amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8).[1] Verify C3 vs. C5 substitution via NMR coupling constants. |

Synthetic Methodology

While commercial supplies exist, in-house preparation ensures purity and scalability. The most robust route utilizes a modified Sandmeyer Isatin Synthesis , circumventing the poor regioselectivity of direct fluorination on 2-amino-5-methylbenzoic acid.

Retrosynthetic Logic

Direct electrophilic fluorination of 2-amino-5-methylbenzoic acid often yields mixtures (C3 vs. C4/C6 isomers). Instead, constructing the ring system from 2-fluoro-4-methylaniline locks the fluorine position early in the pathway. The aniline is cyclized to 7-fluoro-5-methylisatin , which undergoes oxidative cleavage to yield the target anthranilic acid.

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis logic:

Figure 1: Regioselective synthesis via the Isatin route ensures the fluorine atom remains at the C3 position relative to the carboxyl group.

Experimental Protocol (Isatin Route)

Step 1: Synthesis of 7-Fluoro-5-methylisatin

-

Reagents: Suspend 2-fluoro-4-methylaniline (1.0 eq) in water containing Na₂SO₄ (8 eq). Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Reaction: Heat to 55°C for 14 hours. Filter the resulting isonitrosoacetanilide precipitate.

-

Cyclization: Add the dried precipitate portion-wise to pre-heated concentrated H₂SO₄ (70°C). Maintain temperature <90°C to prevent charring.

-

Workup: Pour onto crushed ice. Filter the red/orange precipitate (Isatin intermediate).

Step 2: Oxidative Cleavage to Target Acid

-

Oxidation: Suspend 7-fluoro-5-methylisatin in 1M NaOH (excess). Add 30% H₂O₂ dropwise, maintaining temperature <40°C (exothermic).

-

Mechanism: Peroxide attacks the C3 carbonyl, leading to decarboxylation and ring opening.

-

Isolation: Acidify the resulting solution carefully with HCl to pH 4.0–5.0. The target acid, 2-amino-3-fluoro-5-methylbenzoic acid , precipitates as a tan solid.

-

Purification: Recrystallize from ethanol/water if necessary.

Analytical Verification Protocols

Trust in the chemical identity is paramount, especially given the existence of the 5-fluoro-3-methyl isomer.

Proton NMR (¹H-NMR) Validation

The substitution pattern is confirmed by the coupling patterns of the aromatic protons.

-

Solvent: DMSO-d₆

-

Expected Signals:

-

δ ~2.2 ppm (s, 3H): Methyl group (-CH₃).

-

δ ~7.0–7.5 ppm (d/dd, 1H): H-4 proton. Expect a large coupling to Fluorine (

) and meta-coupling to H-6. -

δ ~7.4–7.8 ppm (dd, 1H): H-6 proton. Expect meta-coupling to H-4 and weak para-coupling to Fluorine.

-

δ ~8.0–10.0 ppm (br s): Carboxylic acid (-COOH) and Amine (-NH₂).

-

HPLC Purity Assessment

Use this standard gradient method to ensure >98% purity before using the compound in subsequent steps.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic ring) and 210 nm (amide/acid) |

Analytical Workflow Diagram

Figure 2: Quality control workflow emphasizing the differentiation of isomers via NMR coupling constants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135 (Methyl ester analog context). Retrieved from [Link]

-

Organic Syntheses. Synthesis of 2-Amino-3-fluorobenzoic acid (General Isatin Method). Org. Synth. 2004, 81, 98. Retrieved from [Link]

Sources

Literature review of 2-amino-3-fluoro-5-methylbenzoic acid derivatives

Executive Summary: The Strategic Value of the Scaffold

2-Amino-3-fluoro-5-methylbenzoic acid (CAS: 1039900-47-4) represents a high-value "privileged scaffold" in modern medicinal and agrochemical synthesis. As a fluorinated derivative of anthranilic acid, it serves as a critical building block for fused heterocycles, particularly quinazolinones (kinase inhibitors) and anthranilic diamides (ryanodine receptor modulators).

The specific substitution pattern—a fluorine atom at the C3 position and a methyl group at the C5 position—offers a unique pharmacological profile:

-

C3-Fluorine: Blocks metabolic oxidation at the ortho-position, modulates the pKa of the adjacent amine (reducing basicity), and induces a specific conformational lock via intramolecular hydrogen bonding.

-

C5-Methyl: Increases lipophilicity (

) and fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) without the steric bulk of a chlorine or bromine atom.

This guide synthesizes the current literature on the synthesis, reactivity, and application of this core, providing actionable protocols for its integration into drug discovery pipelines.

Synthetic Methodologies

The synthesis of polysubstituted anthranilic acids is non-trivial due to the directing effects of the amino and carboxyl groups. Literature review identifies two primary routes: the Isatin Oxidative Cleavage (high specificity) and the Nitration/Reduction sequence (industrial scalability).

Route A: The Isatin Oxidative Cleavage (Recommended)

This route is preferred for laboratory-scale synthesis due to its high regioselectivity and avoidance of isomer mixtures. It relies on the Sandmeyer isatin synthesis followed by oxidative ring opening.

Mechanism:

-

Condensation: 2-Fluoro-4-methylaniline reacts with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.

-

Cyclization: Acid-catalyzed cyclization yields 7-fluoro-5-methylisatin.

-

Oxidation: Treatment with hydrogen peroxide (

) in basic media cleaves the C2-C3 bond of the isatin core to yield the target anthranilic acid.

Route B: Halogenation of Anthranilic Acids

Direct fluorination of 2-amino-5-methylbenzoic acid is challenging due to the high reactivity of the aniline ring, often leading to over-fluorination or oxidation. However, electrophilic halogenation (e.g., chlorination) is standard for the C3-chloro analogs (used in insecticides like Chlorantraniliprole).

Visualization: Synthetic Pathways[1][2]

Figure 1: The Isatin Oxidative Cleavage route provides the highest regiochemical fidelity for synthesizing the target scaffold.

Medicinal Chemistry Applications

Kinase Inhibitors (Quinazolinones)

The 2-aminobenzoic acid motif is the direct precursor to 4(3H)-quinazolinones , a scaffold found in numerous kinase inhibitors (e.g., Idelalisib analogs).

-

Cyclization: Condensation with formamide, urea, or orthoesters yields the quinazolinone core.

-

Activity: The 3-fluoro substituent often improves potency against specific kinases (e.g., MEK, EGFR) by altering the electronic properties of the ring and influencing the "hinge binding" region interactions.

Ryanodine Receptor Modulators (Insecticides)

This scaffold is a close structural analog to the anthranilic diamide class of insecticides (e.g., Chlorantraniliprole , Cyantraniliprole ).

-

Mechanism: These compounds activate ryanodine receptors (RyRs), causing uncontrolled calcium release and muscle paralysis in insects.

-

SAR Insight: While the commercial "blockbusters" typically use a 3-methyl-5-chloro or 3-bromo-5-chloro pattern, the 3-fluoro-5-methyl analog represents a "next-generation" scaffold designed to modify environmental persistence and species selectivity.

RIP1 Kinase Inhibitors

Recent literature (e.g., Harris et al., J. Med.[1] Chem.) highlights the use of 2-fluoro-5-methylbenzoic acid derivatives in synthesizing benzoxazepinones as RIP1 kinase inhibitors for treating inflammation and neurodegeneration. The amino-analog (our target) allows for the introduction of additional hydrogen bond donors.

Visualization: Derivatization & SAR[1]

Figure 2: Strategic derivatization points. The scaffold serves as a divergence point for three major bioactive classes.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-fluoro-5-methylbenzoic Acid (Isatin Route)

Adapted from Organic Syntheses procedures for anthranilic acids.

Reagents: 7-Fluoro-5-methylisatin (1.0 eq), NaOH (2.5 eq), 30%

-

Preparation: Suspend 7-fluoro-5-methylisatin (10 g) in 100 mL of 1N NaOH. Warm to 50°C until dissolved.

-

Oxidation: Cool to 10°C. Add 30% hydrogen peroxide dropwise, maintaining temperature <20°C. The deep red color of the isatinate will fade to pale yellow.

-

Workup: Stir for 1 hour at room temperature. Carefully acidify with HCl to pH 4.0.

-

Isolation: The product precipitates as a tan/off-white solid. Filter, wash with cold water, and dry in vacuo.

-

Validation: Confirm structure via

NMR (DMSO-

Protocol B: General Cyclization to Quinazolinone

Reagents: 2-Amino-3-fluoro-5-methylbenzoic acid (1.0 eq), Formamide (5.0 eq).

-

Reaction: Mix the anthranilic acid derivative with excess formamide in a round-bottom flask.

-

Heating: Heat to 140-150°C for 4-6 hours.

-

Workup: Cool the mixture. Pour into ice water. The quinazolinone precipitates.

-

Purification: Recrystallize from ethanol/water.

Physicochemical Data Summary

| Property | Value | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 169.15 g/mol | Fragment-based drug design |

| CAS Number | 1039900-47-4 | Identification |

| pKa (COOH) | ~3.5 - 4.0 | Acidic handle for coupling |

| pKa (NH2) | ~2.0 - 2.5 | Reduced basicity due to F-substitution |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity (good bioavailability) |

References

-

Zhang, W., et al. (2022). "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine."[2] Molecules, 27(15), 4848. Link

-

Harris, P. A., et al. (2016).[3] "DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 59(5), 2163–2178.[3] Link

-

Organic Syntheses. (2011). "Synthesis of 2-Amino-3-fluorobenzoic Acid." Org.[4][5] Synth. 88, 298-308. Link

-

Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

-

PubChem Compound Summary. (2023). "2-Amino-3-fluoro-5-methylbenzoic acid." National Center for Biotechnology Information.Link

Sources

A Technical Guide to the Synthesis of 3-Fluoro-5-methylanthranilic Acid Precursors

Introduction

3-Fluoro-5-methylanthranilic acid is a key building block in medicinal chemistry and drug development. Its substituted anthranilic acid scaffold is found in a variety of pharmacologically active compounds. The strategic placement of the fluorine atom and the methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, including metabolic stability and binding affinity.[1][2] This in-depth guide provides a comprehensive overview of plausible synthetic pathways for the precursors of 3-fluoro-5-methylanthranilic acid, designed for researchers and professionals in the field of organic synthesis and drug discovery. The following sections detail several strategic approaches, offering insights into the rationale behind experimental choices and providing adaptable protocols.

Strategic Approaches to the Synthesis of 3-Fluoro-5-methylanthranilic Acid

The synthesis of 3-fluoro-5-methylanthranilic acid (2-amino-3-fluoro-5-methylbenzoic acid) presents a unique challenge due to the specific substitution pattern on the aromatic ring. The selection of a synthetic route is contingent on the availability of starting materials, desired scale, and safety considerations. This guide outlines three primary strategies, each with distinct advantages and considerations.

Strategy 1: Late-Stage Fluorination of a Substituted Anthranilate Precursor

This approach involves the introduction of the fluorine atom at a later stage of the synthesis, leveraging a pre-existing amino and methyl-substituted benzoic acid derivative. This can be advantageous for exploring structure-activity relationships by allowing for the synthesis of various halogenated analogs from a common intermediate.

Strategy 2: Early-Stage Fluorination and Subsequent Functional Group Interconversion

In this strategy, the fluorine atom is introduced onto a simpler aromatic precursor, followed by the installation of the amino and carboxyl groups. This route can be more direct if a suitable fluorinated starting material is readily available.

Strategy 3: Construction of the Aromatic Ring

For more complex analogs or when common starting materials are unavailable, building the substituted aromatic ring through cyclization or condensation reactions can be a viable, albeit more complex, approach.

Detailed Synthetic Pathways and Methodologies

Pathway 1: Late-Stage Electrophilic Fluorination

This pathway commences with a commercially available or readily synthesized 2-amino-5-methylbenzoic acid. The key challenge is the regioselective introduction of the fluorine atom at the 3-position. Direct fluorination of anilines can be complex due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and potential oxidation.[3] Therefore, protection of the amino group is a critical first step.

Workflow for Pathway 1

Caption: Late-stage electrophilic fluorination pathway.

Experimental Protocol: Key Steps

Step 1: Protection of 2-Amino-5-methylbenzoic Acid

-

Rationale: The amino group is protected as an acetamide to moderate its activating effect and to prevent side reactions during fluorination. The amide is still an ortho-, para-director, but it directs the incoming electrophile primarily to the position ortho to the amide and meta to the methyl group.

-

Procedure:

-

Dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic anhydride and a non-protic solvent.

-

Add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-acetamido-5-methylbenzoic acid.

-

Step 2: Electrophilic Fluorination

-

Rationale: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent that is safer to handle than elemental fluorine.[4] Acetonitrile is a common solvent for these reactions.

-

Procedure:

-

Dissolve the protected intermediate (1.0 eq) in anhydrous acetonitrile in a flask protected from moisture.

-

Add Selectfluor® (1.1-1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired 2-acetamido-3-fluoro-5-methylbenzoic acid.

-

Step 3: Deprotection

-

Rationale: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product.

-

Procedure (Acid Hydrolysis):

-

Reflux the fluorinated protected intermediate in aqueous hydrochloric acid (e.g., 6 M HCl) for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 3-fluoro-5-methylanthranilic acid.

-

| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Protection | Acetic anhydride, pyridine, 0 °C to RT | >90% | Ensure complete protection to avoid side products in the next step. |

| Fluorination | Selectfluor®, MeCN, 50-80 °C | 40-60% | Reaction can be slow; monitor carefully. Regioisomeric byproducts are possible. |

| Deprotection | 6 M HCl, reflux | >85% | Harsh conditions can lead to degradation if not controlled. |

Pathway 2: Synthesis from a Fluorinated Precursor

This approach begins with a commercially available fluorinated and methylated aniline or toluene derivative, which is then functionalized to introduce the amino and carboxyl groups in the desired positions. A plausible starting material is 3-fluoro-5-methylaniline.

Workflow for Pathway 2

Caption: Isatin-based synthesis of 3-fluoro-5-methylanthranilic acid.

Experimental Protocol: Key Steps

Step 1: Synthesis of 7-Fluoro-5-methylisatin

-

Rationale: The Sandmeyer isatin synthesis involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid.

-

Procedure:

-

Dissolve chloral hydrate and hydroxylamine hydrochloride in water to form the reagent.

-

Add 3-fluoro-5-methylaniline to the solution and heat to form the isonitrosoacetanilide intermediate.

-

Isolate the intermediate and slowly add it to pre-heated concentrated sulfuric acid to effect cyclization.

-

Pour the reaction mixture onto ice to precipitate the 7-fluoro-5-methylisatin.

-

Filter, wash, and dry the product.

-

Step 2: Oxidative Cleavage of Isatin

-

Rationale: The isatin ring can be opened oxidatively between the two carbonyl groups using hydrogen peroxide in a basic solution. [5]* Procedure:

-

Suspend 7-fluoro-5-methylisatin (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 40 °C.

-

Stir the reaction until the isatin is consumed (the deep color will fade).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 3-fluoro-5-methylanthranilic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Isatin Synthesis | Chloral hydrate, H₂NOH·HCl, H₂SO₄ | 50-70% | The cyclization step in concentrated acid requires careful temperature control. |

| Oxidative Cleavage | H₂O₂, NaOH (aq), then HCl | 80-95% | The addition of hydrogen peroxide is exothermic and should be controlled. |

Conclusion

The synthesis of 3-fluoro-5-methylanthranilic acid can be approached through several viable pathways. The choice of strategy will depend on factors such as the availability of starting materials, scalability, and the specific expertise of the research team. The late-stage fluorination approach offers flexibility for analog synthesis, while the directed ortho-metalation route provides an elegant and often high-yielding alternative if the corresponding fluorinated aniline is available. The isatin-based method is a classic and robust approach for producing anthranilic acids. Each pathway requires careful optimization of reaction conditions to maximize yield and purity. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important building block.

References

- International Journal of Drug Development & Research. (2011).

- Elsevier. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126, 661-667.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid.

- MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.

- Sigma-Aldrich.

- PMC.

- Google Patents. (2018).

- RSC Publishing. A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids.

- Benchchem. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5.

- Google Patents. (1995). A process for the preparation of 3- and/or 5-substituted anthranilic acids. EP0638065B1.

- Beilstein Journal of Organic Chemistry. (2019).

- arkat usa. (2022).

- BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- Organic Letters. (2021).

- Lund University. (2011).

- ChemicalBook. 3-Amino-5-fluoro-2-methylbenzoic acid synthesis.

- ResearchGate. (2015).

Sources

- 1. 氟化 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Methodological & Application

Application Note & Protocol: A Practical Guide to the Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one

Affiliation: Advanced Organic Synthesis Core, Discovery Chemistry Division

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, utilizing 2-amino-3-fluoro-5-methylbenzoic acid as the starting material. The narrative provides an in-depth exploration of the chemical principles underpinning the synthetic strategy, practical insights into experimental execution, and a detailed, step-by-step protocol suitable for researchers in drug discovery and organic synthesis. This document is designed to be a self-validating system, enabling researchers to confidently replicate and adapt the described methodology.

Introduction: The Significance of Fluorinated Quinazolines in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[5] Consequently, fluorinated quinazolines are of considerable interest to the drug development community, with applications ranging from anticancer to antimicrobial agents.[1][6]

Specifically, the strategic placement of a fluorine atom at the 6-position and a methyl group at the 8-position of the quinazoline ring can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide focuses on the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one from the readily available starting material, 2-amino-3-fluoro-5-methylbenzoic acid.

Synthetic Strategy: The Niementowski Quinazoline Synthesis

The chosen synthetic route is a modification of the classic Niementowski reaction, a well-established method for the preparation of quinazolin-4(3H)-ones from anthranilic acids and amides.[7][8] This approach is favored for its operational simplicity and the general availability of the required reagents.

The core of this transformation involves the condensation of 2-amino-3-fluoro-5-methylbenzoic acid with an excess of formamide. Formamide serves a dual role in this reaction: it is the source of the C2 carbon and the N3 nitrogen of the quinazoline ring, and it also acts as the reaction solvent.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism:

-

N-Formylation: The primary amine of the anthranilic acid derivative nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate.

-

Amidation: The carboxylic acid group of the N-formylated intermediate then reacts with another molecule of formamide (or ammonia generated in situ from the decomposition of formamide at high temperatures) to form an o-formamido-benzamide intermediate.

-

Intramolecular Cyclization and Dehydration: The newly formed amide nitrogen attacks the formyl carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration yields the final quinazolin-4(3H)-one product.

The high temperature employed in this reaction is crucial for driving the equilibrium towards the product by facilitating the dehydration step.

Experimental Protocol: Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Amino-3-fluoro-5-methylbenzoic acid | ≥98% | (Example) Sigma-Aldrich |

| Formamide | ≥99.5%, ACS Reagent | (Example) Fisher Scientific |

| Methanol | ACS Grade | (Example) VWR |

| Deionized Water | ||

| Anhydrous Sodium Sulfate | Granular, ACS Grade | (Example) Acros Organics |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Detailed Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-fluoro-5-methylbenzoic acid (1.0 eq, e.g., 1.69 g, 10 mmol) and formamide (10 eq, e.g., 4.0 mL, 100 mmol).

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to 150-160 °C using a heating mantle.[7][9] Stir the reaction mixture vigorously at this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The reaction is typically complete within 2-4 hours.[7]

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add deionized water (20 mL) to the cooled mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 10 mL) to remove any remaining formamide.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to afford the purified 6-fluoro-8-methylquinazolin-4(3H)-one as a crystalline solid.

-

Dry the purified product under vacuum.

-

Characterization Data (Expected)

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.1 (s, 1H, NH), ~8.1 (s, 1H, H2), ~7.8 (d, 1H, H5), ~7.5 (d, 1H, H7), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C4), ~158 (d, J=245 Hz, C6), ~148 (C2), ~145 (C8a), ~125 (C5), ~123 (d, J=25 Hz, C7), ~120 (C4a), ~115 (d, J=23 Hz, C5a), ~17 (CH₃) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -118 (s) |

| Mass Spec (ESI+) | m/z: 179.06 [M+H]⁺ |

| Melting Point | To be determined experimentally |

| Yield | Expected yield: 60-80% |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key aspects of the synthesis.

Overall Reaction Scheme

Caption: Overall synthetic scheme for the formation of 6-fluoro-8-methylquinazolin-4(3H)-one.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The protocol described herein is based on well-established chemical principles and has been designed for high reproducibility.[7][8] To ensure the successful execution of this synthesis, the following points should be considered:

-

Purity of Starting Materials: The use of high-purity 2-amino-3-fluoro-5-methylbenzoic acid and formamide is essential for obtaining a clean product and good yield.

-

Temperature Control: Maintaining the reaction temperature within the specified range of 150-160 °C is critical. Lower temperatures may result in incomplete reaction, while significantly higher temperatures could lead to decomposition and the formation of byproducts.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid unnecessary heating, which could degrade the product.

-

Thorough Washing: Washing the crude product thoroughly with water is important to remove the high-boiling formamide solvent, which can interfere with subsequent purification steps.

-

Proper Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, and compared with the expected data provided in this guide.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6-fluoro-8-methylquinazolin-4(3H)-one from 2-amino-3-fluoro-5-methylbenzoic acid. By following the detailed protocol and considering the key experimental parameters, researchers can reliably prepare this valuable fluorinated quinazoline scaffold for applications in medicinal chemistry and drug discovery.

References

-

ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available from: [Link]

-

ResearchGate. Synthesis of[7][8][10]triazoloquinazolone derivatives using anthranilic acid catalyst. Available from: [Link]

-

e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available from: [Link]

-

PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]

-

PubMed. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. Available from: [Link]

-

Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

-

International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available from: [Link]

-

ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]

-

PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

-

MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

-

DergiPark. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Available from: [Link]

-

PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

-

SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link]

-

ResearchGate. Synthesis, Crystal structure, Spectroscopic and Photophysical studies of novel Fluorinated Quinazoline derivatives | Request PDF. Available from: [Link]

-

MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

-

Russian Science Foundation. Project. Available from: [Link]

-

ResearchGate. Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties | Request PDF. Available from: [Link]

-

PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available from: [Link]

-

Semantic Scholar. Convenient Synthesis of Fluorine-Containing 2-Aryl-5H-[7][10][11]thiadiazolo[3,2-a]quinazolin-5-ones. Available from: [Link]

-

SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Available from: [Link]

-

ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available from: [Link]

-

JOCPR. 3 - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. scispace.com [scispace.com]

- 4. cbijournal.com [cbijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

Application Note: Amide Bond Formation Protocols for 2-Amino-3-Fluoro-5-Methylbenzoic Acid

This Application Note is designed for researchers and process chemists working with 2-amino-3-fluoro-5-methylbenzoic acid , a highly functionalized anthranilic acid derivative. The presence of the ortho-amino group, combined with the electronic and steric effects of the ortho-fluoro and meta-methyl substituents, presents unique challenges for amide bond formation.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, 2-amino-3-fluoro-5-methylbenzoic acid , is not a standard carboxylic acid. It belongs to the class of anthranilic acids , which are prone to intramolecular cyclization.

-

Steric Hindrance: The 3-fluoro group (ortho to the amine) and the 5-methyl group create a congested environment. While the 3-F is small (Van der Waals radius ~1.47 Å), its electronegativity exerts a strong inductive effect ($ -I $), reducing the nucleophilicity of the adjacent amine.

-

The Benzoxazinone Trap: The primary failure mode in coupling anthranilic acids is the formation of 2-substituted-4H-3,1-benzoxazin-4-ones . When the carboxylic acid is activated (e.g., by carbodiimides or acid chlorides), the adjacent ortho-amino group can attack the activated carbonyl faster than the external amine nucleophile, ejecting the leaving group and forming the cyclic benzoxazinone.

Mechanistic Pathway & Causality

To successfully form the amide, one must suppress Pathway B (Cyclization) and favor Pathway A (Intermolecular Amidation).

Figure 1: Competing reaction pathways. Path B is the dominant side reaction when using slow-reacting amines or improper activation.

Part 2: Validated Experimental Protocols

Protocol A: The Isatoic Anhydride Route (Recommended for Scale-Up)

Rationale: This method avoids direct activation of the carboxylic acid. Instead, it converts the anthranilic acid into an isatoic anhydride intermediate. This intermediate reacts exclusively with amines to release CO₂ and form the amide, effectively eliminating the risk of benzoxazinone formation during the coupling step.

Step 1: Synthesis of 6-Fluoro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride)

-

Reagents: Starting acid (1.0 equiv), Triphosgene (0.4 equiv) OR Carbonyldiimidazole (CDI, 1.1 equiv).

-

Solvent: THF or Dioxane (anhydrous).

-

Procedure:

-

Dissolve 2-amino-3-fluoro-5-methylbenzoic acid in dry THF (0.5 M).

-

Cool to 0°C. Slowly add Triphosgene (solid) or CDI.

-

Note: If using Triphosgene, add a stoichiometric base (e.g., 2.0 equiv DIPEA) to scavenge HCl. CDI requires no base.

-

Warm to RT and stir for 2-4 hours. Formation of a precipitate is common.

-

Workup: Quench with cold water. Filter the solid precipitate (the isatoic anhydride). Wash with Et₂O. Dry under vacuum.

-

Checkpoint: IR spectrum should show characteristic anhydride doublets around 1750–1790 cm⁻¹.

-

Step 2: Amide Formation

-

Reagents: Isatoic Anhydride intermediate (1.0 equiv), Target Amine (1.1 equiv), DMAP (0.1 equiv, optional catalyst).

-

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Suspend the isatoic anhydride in DMF (0.5 M).

-

Heat to 60–80°C. Evolution of CO₂ gas indicates reaction progress.

-

Monitor by LCMS for the disappearance of the anhydride (M+H not usually visible, look for product mass).

-

Workup: Dilute with water. If the product is solid, filter it.[5] If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF, then brine.

-

Protocol B: The T3P® (Propylphosphonic Anhydride) Method (Recommended for Discovery)

Rationale: T3P is a cyclic anhydride that acts as a powerful coupling reagent with low epimerization and, crucially, a very fast rate of amidation which can outcompete the cyclization side-reaction if the amine is nucleophilic enough.

-

Reagents: Starting acid (1.0 equiv), Amine (1.1–1.2 equiv), T3P (50% in EtOAc/DMF, 1.5–2.0 equiv), DIPEA or NMM (3.0 equiv).

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

-

Procedure:

-

Dissolve the acid and amine in the solvent (0.1–0.2 M).

-

Cool to 0°C.[1]

-

Add the base (DIPEA).[1]

-

Add T3P solution dropwise. Crucial: Do not premix the acid and T3P without the amine present, or benzoxazinone will form immediately.

-

Allow to warm to RT and stir for 1–12 hours.

-

Workup: T3P byproducts are water-soluble. Wash organic layer with water, sat.[6] NaHCO₃, and brine.

-

Protocol C: HATU Activation (For Sterically Hindered Amines)

Rationale: If the partner amine is unreactive (e.g., an aniline or electron-deficient amine), T3P may be too slow. HATU generates a highly reactive O-At ester.

-

Reagents: Starting acid (1.0 equiv), HATU (1.1 equiv), HOAt (0.1 equiv, optional additive), DIPEA (2.5 equiv), Amine (1.2 equiv).

-

Solvent: DMF or NMP (anhydrous).

-

Procedure:

-

Pre-activation (Minimize time): Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for only 1–2 minutes. Longer activation times favor cyclization.

-

Immediately add the solution of the amine and the remaining DIPEA (1.5 equiv).

-

Stir at RT.[1]

-

Self-Validating Check: If LCMS shows a peak with Mass = [Acid] + [Amine] - 18, it is the product. If you see a peak with Mass = [Acid] - 18 (i.e., M+H ~152 for the benzoxazinone core), the coupling failed.

-

Part 3: Critical Quality Attributes (CQA) & Troubleshooting

Diagnostic Data Table

| Parameter | Amide Product | Benzoxazinone Impurity |

| LCMS (ESI+) | [M+H]⁺ = MW_acid + MW_amine - 18 | [M+H]⁺ = 152 (approx, core only) |

| ¹H NMR | Amide NH visible (δ 8.0–10.0 ppm) | No Amide NH; distinct shift in aromatic protons |

| IR Spectroscopy | Single C=O band (~1650 cm⁻¹) | Doublet C=O (1760, 1720 cm⁻¹) |